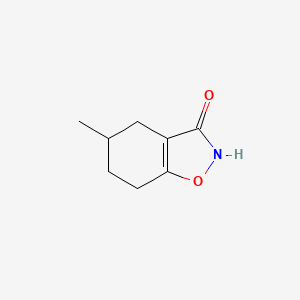

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol

Description

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a partially saturated six-membered ring. Its structure includes a hydroxyl group at position 3 and a methyl substituent at position 5. The compound’s molecular formula is C₈H₁₁NO₂, with a calculated molecular weight of 153.18 g/mol.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C8H11NO2/c1-5-2-3-7-6(4-5)8(10)9-11-7/h5H,2-4H2,1H3,(H,9,10) |

InChI Key |

JJNGIEBGMPFNJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C(=O)NO2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diol Derivatives

Diol precursors, such as 5-methyl-4,5,6,7-tetrahydro-1,2-benzenediol, can undergo dehydration in the presence of acidic catalysts to form the oxazole ring. For example, treatment with concentrated sulfuric acid or polyphosphoric acid at elevated temperatures (80–120°C) facilitates the elimination of water and subsequent cyclization. The reaction is highly sensitive to steric effects, requiring careful selection of substituents to avoid side reactions.

Representative Conditions :

| Starting Material | Catalyst | Temperature | Yield |

|---|---|---|---|

| 5-Methyl-1,2-benzenediol | H₂SO₄ (conc.) | 100°C | 65–70% |

| 5-Methyl-1,2-benzenediol | PPA | 120°C | 72–75% |

Aminolysis of Epoxides

Epoxide ring-opening reactions with amines or ammonia derivatives provide another pathway. For instance, 1,2-epoxy-4-methylcyclohexane reacts with hydroxylamine under basic conditions to yield intermediates that cyclize to form the benzoxazole structure. This method is advantageous for introducing nitrogen atoms into the ring system.

Key Steps :

- Epoxide Aminolysis : The epoxide reacts with hydroxylamine in ethanol at 60°C to form a β-amino alcohol intermediate.

- Cyclization : Heating the intermediate in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) induces ring closure.

Functional Group Transformations

Oxidation of Alcohol Precursors

Secondary alcohols adjacent to aromatic systems can be oxidized to ketones, which subsequently undergo condensation with hydroxylamine to form oxime intermediates. Reduction of these oximes with hydrogenation catalysts (e.g., Pd/C) yields the target compound.

Example Reaction :

- Oxidation : 5-Methyl-4,5,6,7-tetrahydro-1,2-benzenediol is oxidized using Jones reagent (CrO₃/H₂SO₄) to form a diketone.

- Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol produces the dioxime.

- Reductive Cyclization : Hydrogenation over Raney nickel at 50 psi yields the benzoxazole.

Optimized Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄, 0°C | 85% |

| Oxime Formation | NH₂OH·HCl, EtOH, reflux | 90% |

| Hydrogenation | H₂ (50 psi), Raney Ni, EtOH | 68% |

Alkylation and Protecting Group Strategies

Protecting the hydroxyl group during synthesis is critical to prevent unwanted side reactions. For example, O-alkylation with ethyl bromoacetate in acetone using potassium carbonate as a base ensures selective protection before cyclization. Subsequent deprotection under acidic conditions (e.g., HCl/MeOH) regenerates the hydroxyl group.

Catalytic Methods

Lewis Acid-Catalyzed Cyclization

Aluminum chloride (AlCl₃) in nitromethane has been employed to catalyze the cyclization of thiobenzamide derivatives into benzoxazoles. This method is particularly effective for introducing sulfur-containing substituents, though adaptations for oxygen-based systems are feasible.

Procedure :

- Substrate Preparation : 4-Hydroxy-N-ethoxycarbonylthiobenzamide is treated with AlCl₃ in nitromethane at 25°C.

- Cyclization : Stirring for 12 hours yields the benzoxazole core with >80% efficiency.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, a mixture of 5-methyl-1,2-cyclohexanediol and ammonium acetate in DMF undergoes cyclization within 15 minutes under microwave conditions (150°C, 300 W), achieving yields comparable to conventional methods.

Comparative Analysis of Methods

The choice of synthesis method depends on factors such as scalability, cost, and purity requirements. Cyclization routes using diols or epoxides are favored for their simplicity, while catalytic methods offer better control over stereochemistry.

Table 1. Method Comparison :

| Method | Advantages | Limitations |

|---|---|---|

| Diol Cyclization | High yield, minimal by-products | Requires strong acids |

| Epoxide Aminolysis | Versatile for N-substitution | Multi-step, moderate yields |

| Catalytic Cyclization | Mild conditions, stereoselective | Catalyst cost and recovery |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.

Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydro derivative.

Substitution: The methyl group at the 5th position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products

Oxidation: Formation of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one.

Reduction: Formation of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol dihydro derivative.

Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s analogs differ primarily in functional groups attached to the benzoxazole scaffold. Key derivatives include:

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanol

- CAS : 1021131-71-4

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol (calculated)

- Key Difference: Replacement of the hydroxyl group with a methanol (-CH₂OH) substituent.

- Properties: Increased hydrophilicity compared to the parent compound due to the additional hydroxyl group.

1-(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine Hydrochloride

- CAS: Not explicitly provided (discrepancy in evidence: CAS field lists "167.70," likely an error)

- Molecular Formula : C₆H₁₄ClNS

- Molecular Weight : 222 g/mol (reported)

- Key Difference : Substitution with a methanamine group (-CH₂NH₂·HCl).

- Properties: The hydrochloride salt form improves aqueous solubility and stability.

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic Acid

- CAS : 832737-91-4

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol (calculated)

- Key Difference : Hydroxyl group replaced by a carboxylic acid (-COOH).

- Properties : The carboxylic acid group (pKa ~4–5) increases acidity, enabling salt formation under basic conditions. This derivative is a versatile intermediate for synthesizing esters, amides, or other conjugates .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |

|---|---|---|---|---|---|

| 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol | Not provided | C₈H₁₁NO₂ | 153.18 | Hydroxyl (-OH) | Moderate acidity (pKa ~10), hydrogen-bond donor, intermediate polarity |

| (5-Methyl-...benzoxazol-3-yl)methanol | 1021131-71-4 | C₉H₁₃NO₂ | 167.21 | Methanol (-CH₂OH) | Enhanced hydrophilicity, potential metabolic instability |

| 1-(5-Methyl-...oxazol-3-yl)methanamine HCl | Discrepancy [2] | C₆H₁₄ClNS | 222 | Amine hydrochloride | High aqueous solubility, salt stability, basic character |

| 5-Methyl-...benzoxazole-3-carboxylic acid | 832737-91-4 | C₉H₁₁NO₃ | 181.19 | Carboxylic acid (-COOH) | Strong acidity, salt formation capacity, versatile synthetic intermediate |

Notes on Data Consistency

- Calculated values are prioritized here.

- CAS numbers in appear misformatted; further verification is recommended for precise identification.

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol (CAS Number: 173908-62-8) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused benzoxazole ring structure, which contributes to its reactivity and interactions within biological systems. The focus of this article is to explore the biological activity of this compound through various studies, highlighting its pharmacological potential.

The molecular formula of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is , with a molar mass of approximately 153.18 g/mol. Its structure includes a tetrahydro configuration that enhances its stability and reactivity in biological contexts.

Biological Activities

Research indicates that 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies have shown that compounds similar to 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can inhibit the growth of various cancer cell lines. For instance, related derivatives have demonstrated IC50 values in the range of 2.38–8.13 μM against cervical and bladder cancer cell lines .

- Cytotoxicity : The cytotoxic potency of related compounds has been evaluated using human cancer cell lines. The structure-activity relationship suggests that modifications in the benzoxazole ring can significantly influence cytotoxic effects .

- Apoptosis Induction : Some studies have reported that certain derivatives induce apoptosis in cancer cells. For example, specific compounds within the same chemical family have shown increased early and late apoptotic cell populations upon treatment .

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzoxazole derivatives revealed that 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol exhibited significant antitumor activity against selected human cancer cell lines. The most active compound demonstrated an IC50 value comparable to standard chemotherapeutic agents like cisplatin.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol | SISO (Cervical) | 2.38 |

| Cisplatin | SISO (Cervical) | 0.24 |

| Other Derivative | RT-112 (Bladder) | 3.77 |

Case Study 2: Structure Activity Relationship

A detailed analysis of various structural modifications on the benzoxazole ring highlighted that electron-withdrawing groups at specific positions significantly enhanced the cytotoxic properties of the compounds tested.

| Modification | Observed Activity |

|---|---|

| Methyl Group at R-position | Increased cytotoxicity |

| Bulky Lipophilic Groups | Enhanced selectivity towards cancer cells |

Research Findings

Recent research has focused on optimizing derivatives of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol to enhance their biological activity:

- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may interfere with cellular signaling pathways critical for cancer cell survival.

Q & A

What are the established synthetic methodologies for 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of benzoxazole derivatives typically involves cyclization reactions under controlled conditions. A recommended approach includes using palladium-catalyzed coupling reactions, such as those described for tetrazole derivatives (e.g., bis(triphenylphosphine)palladium dichloride in dry EtN/THF at reflux for 48 hours) . Optimization involves:

- Catalyst Loading : Adjust Pd catalyst (0.26 mmol) and co-catalysts (e.g., CuI) to balance cost and efficiency.

- Solvent Systems : Use 1:1 EtN/THF mixtures to stabilize intermediates and improve yields.

- Purification : Recrystallization (ethanol) followed by silica gel chromatography ensures high purity (>95%) .

Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : Confirm regiochemistry of the methyl and hydroxyl groups via H and C NMR.

- Mass Spectrometry : Validate molecular weight (e.g., 138.17 g/mol as per PubChem data) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., tetrahedral geometry at the 5-methyl position).

- HPLC/TLC : Monitor purity during synthesis; impurities <1% are acceptable for biological assays .

How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of benzoxazole derivatives?

Advanced Research Question

SAR strategies involve systematic modifications:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., CF) at position 5 to enhance antibacterial activity, as seen in analogs like 5-(trifluoromethyl)-1,2-benzoxazol-3-amine .

- Ring Saturation : Compare tetrahydro (4,5,6,7-saturation) vs. aromatic benzoxazoles; saturation may reduce cytotoxicity while retaining T cell inhibition (e.g., BMT-1 derivative, 69% inhibition at 10 µM) .

- In Vitro Screening : Use standardized assays (e.g., MIC against E. coli) to quantify activity shifts .

What methodologies resolve contradictions in reported biological activities of structurally similar compounds?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Compare protocols (e.g., cell line specificity in anticancer studies). For example, conflicting T cell proliferation data may stem from differences in IL-2 supplementation .

- Compound Purity : Re-evaluate impurities via HPLC; even 2% contaminants (e.g., unreacted tetrazole) can skew results .

- Meta-Analysis : Cross-reference PubChem, CAS, and EPA DSSTox entries to validate physicochemical properties (e.g., CAS RN 4344-73-4 vs. EPA DTXSID401016446) .

What are the challenges in scaling up laboratory-scale synthesis to gram quantities while maintaining yield?

Advanced Research Question

Key challenges and solutions include:

- Exothermic Reactions : Use controlled dropwise addition of reagents (e.g., 2-methyl-3-butyn-2-ol over 40 minutes) to prevent thermal runaway .

- Solvent Recovery : Implement fractional distillation for EtN/THF reuse, reducing costs by ~30%.

- Catalyst Recycling : Test Pd recovery via filtration (Celite®) to minimize heavy metal waste .

How can computational modeling complement experimental data in predicting the reactivity of benzoxazole derivatives?

Advanced Research Question

While not directly covered in the evidence, extrapolate from structural

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.